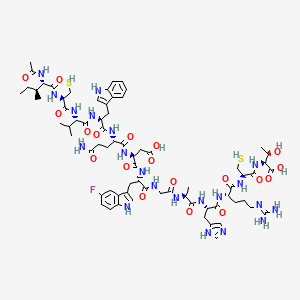

Ac-ICVWQD(5fW)GAHRCT-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ac-ICVWQD(5fW)GAHRCT-NH2 est un peptide synthétique qui a suscité un intérêt considérable dans le domaine de la chimie médicinale. Ce composé est connu pour sa capacité à inhiber le système du complément, en ciblant spécifiquement le composant 3 du complément (C3). La séquence peptidique comprend un résidu de tryptophane modifié, le 5-fluorotryptophane, qui améliore son affinité de liaison et son activité inhibitrice .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Ac-ICVWQD(5fW)GAHRCT-NH2 implique la synthèse peptidique en phase solide (SPPS). Le processus commence par la fixation du premier acide aminé à une résine solide. Les acides aminés suivants sont ajoutés séquentiellement par une série d'étapes de couplage et de déprotection. L'incorporation du 5-fluorotryptophane est réalisée en utilisant la chimie Fmoc (9-fluorénylméthoxycarbonyl) standard. Le peptide final est clivé de la résine et purifié par chromatographie liquide haute performance (HPLC) .

Méthodes de production industrielle

La production industrielle de this compound suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont utilisés pour rationaliser le processus, assurant un rendement élevé et une pureté. L'utilisation de techniques de purification avancées, telles que la HPLC préparative, est cruciale pour obtenir le produit souhaité avec un minimum d'impuretés .

Analyse Des Réactions Chimiques

Types de réactions

Ac-ICVWQD(5fW)GAHRCT-NH2 subit principalement des interactions non covalentes, telles que les liaisons hydrogène et les interactions hydrophobes. Ces interactions sont cruciales pour sa liaison au composant 3 du complément (C3). Le peptide ne subit généralement pas d'oxydation, de réduction ou de réactions de substitution dans des conditions physiologiques .

Réactifs et conditions courantes

La synthèse de this compound implique des réactifs tels que des acides aminés protégés par Fmoc, des agents de couplage (par exemple, HBTU, HATU) et des agents de déprotection (par exemple, la pipéridine). Les réactions sont effectuées dans des conditions douces pour préserver l'intégrité du peptide .

Principaux produits formés

Le principal produit de la synthèse est le peptide souhaité, this compound. Les sous-produits peuvent inclure des peptides tronqués ou mal repliés, qui sont généralement éliminés lors du processus de purification .

Applications de la recherche scientifique

This compound a plusieurs applications dans la recherche scientifique:

Chimie: Utilisé comme composé modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie: Investigated pour son rôle dans la modulation du système du complément, qui fait partie de la réponse immunitaire.

Médecine: Exploré comme un agent thérapeutique potentiel pour les maladies impliquant une dysrégulation du système du complément, telles que les maladies auto-immunes et les affections inflammatoires.

Industrie: Utilisé dans le développement de tests diagnostiques et de formulations thérapeutiques.

Mécanisme d'action

This compound exerce ses effets en se liant au composant 3 du complément (C3). Cette liaison inhibe l'activation de la cascade du complément, empêchant la formation du complexe d'attaque membranaire (MAC) et la lyse cellulaire subséquente. L'interaction du peptide avec C3 est médiée par des liaisons hydrogène et des interactions hydrophobes impliquant le résidu de tryptophane modifié .

Applications De Recherche Scientifique

Ac-ICVWQD(5fW)GAHRCT-NH2 has several applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its role in modulating the complement system, which is part of the immune response.

Medicine: Explored as a potential therapeutic agent for diseases involving complement system dysregulation, such as autoimmune diseases and inflammatory conditions.

Industry: Utilized in the development of diagnostic assays and therapeutic formulations.

Mécanisme D'action

Ac-ICVWQD(5fW)GAHRCT-NH2 exerts its effects by binding to the complement component 3 (C3). This binding inhibits the activation of the complement cascade, preventing the formation of the membrane attack complex (MAC) and subsequent cell lysis. The peptide’s interaction with C3 is mediated by hydrogen bonds and hydrophobic interactions involving the modified tryptophan residue .

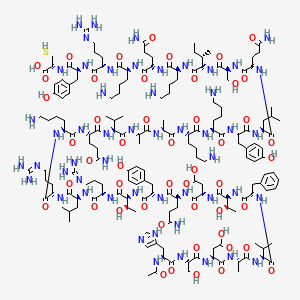

Comparaison Avec Des Composés Similaires

Composés similaires

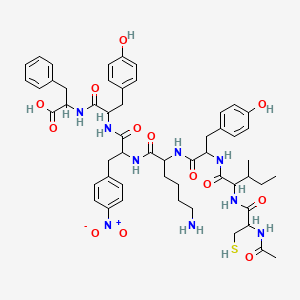

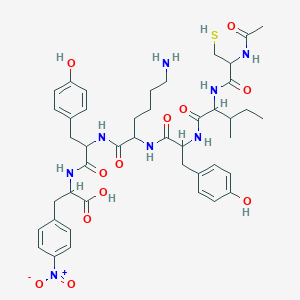

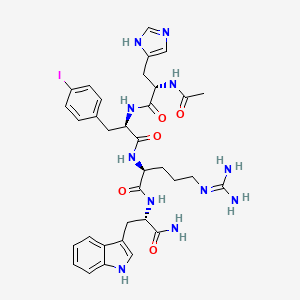

Ac-ICVWQDWGAHRCT-NH2: Peptide similaire sans la modification 5-fluorotryptophane, présentant une affinité de liaison et une activité inhibitrice plus faibles.

Ac-ICV(5MeW)QDWGAHRCT-NH2: Contient du 5-méthyltryptophane, montrant une activité modérée.

Ac-I[CV(1Nal)QDWGAHRC]T: Incorpore la 1-naphtylalanine, avec des propriétés de liaison distinctes.

Unicité

Ac-ICVWQD(5fW)GAHRCT-NH2 est unique en raison de la présence du 5-fluorotryptophane, ce qui améliore considérablement son affinité de liaison et son activité inhibitrice par rapport à d'autres peptides similaires. Cette modification permet une inhibition plus efficace du système du complément, ce qui en fait un candidat prometteur pour des applications thérapeutiques .

Propriétés

Formule moléculaire |

C71H100FN21O19S2 |

|---|---|

Poids moléculaire |

1634.8 g/mol |

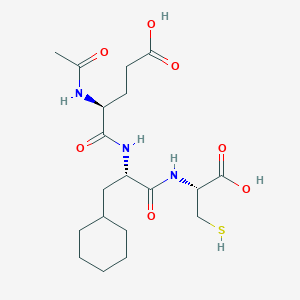

Nom IUPAC |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(5-fluoro-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C71H100FN21O19S2/c1-8-33(4)57(83-36(7)95)69(110)91-52(30-114)66(107)92-56(32(2)3)68(109)89-48(20-37-25-78-43-13-10-9-12-41(37)43)63(104)85-46(17-18-53(73)96)62(103)88-50(24-55(98)99)65(106)87-47(21-38-26-79-44-16-15-39(72)22-42(38)44)60(101)80-28-54(97)82-34(5)59(100)86-49(23-40-27-76-31-81-40)64(105)84-45(14-11-19-77-71(74)75)61(102)90-51(29-113)67(108)93-58(35(6)94)70(111)112/h9-10,12-13,15-16,22,25-27,31-35,45-52,56-58,78-79,94,113-114H,8,11,14,17-21,23-24,28-30H2,1-7H3,(H2,73,96)(H,76,81)(H,80,101)(H,82,97)(H,83,95)(H,84,105)(H,85,104)(H,86,100)(H,87,106)(H,88,103)(H,89,109)(H,90,102)(H,91,110)(H,92,107)(H,93,108)(H,98,99)(H,111,112)(H4,74,75,77)/t33-,34-,35+,45-,46-,47-,48-,49-,50-,51-,52-,56-,57-,58-/m0/s1 |

Clé InChI |

KSDNMEGNCSHTNC-MZUDAGKNSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CNC4=C3C=C(C=C4)F)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)C |

SMILES canonique |

CCC(C)C(C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC4=C3C=C(C=C4)F)C(=O)NCC(=O)NC(C)C(=O)NC(CC5=CN=CN5)C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)O)NC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ac-I[CV(Bta)QDWGAHRC]T-NH2](/img/structure/B10846309.png)

![Ac-I[CVHQDWGHHRC]T-NH2](/img/structure/B10846326.png)

![Ac-I[CVSQDWGHHRC]T-NH2](/img/structure/B10846329.png)

![Ac-I[CV(Bpa)QDWGAHRC]T-NH2](/img/structure/B10846333.png)

![Ac-I[CV(1Nal)QDWGAHRC]T](/img/structure/B10846337.png)

![Ac-I[CV(2Igl)QDWGAHRC]T-NH2](/img/structure/B10846338.png)

![Ac-I[CVWQDWG(Abu)HRC]T-NH2](/img/structure/B10846369.png)

![Ac-I[CVWQDWGHHRC]T-NH2](/img/structure/B10846371.png)

![Ac-I[CVWQDWGWHRC]T-NH2](/img/structure/B10846375.png)